molecular formula C17H31NO5 B1674571 N-Lauroyl-L-glutamic acid CAS No. 3397-65-7

N-Lauroyl-L-glutamic acid

Cat. No. B1674571
CAS RN: 3397-65-7
M. Wt: 329.4 g/mol
InChI Key: AVBJHQDHVYGQLS-AWEZNQCLSA-N
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Description

N-Lauroyl-L-glutamic acid is a specialized compound commonly found in personal care and cosmetic products . It is synthesized by combining lauric acid with glutamic acid, resulting in a unique amino acid derivative known for its surfactant properties . This compound is particularly noted for its ability to create mild and skin-friendly formulations .


Synthesis Analysis

N-Lauroyl-L-glutamic acid is synthesized by combining lauric acid with glutamic acid . The product is primarily used in the manufacture of paints, plastics, coatings, and adhesives . Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group. This reaction produces hydrogen bonds that form gels or solids in water .


Molecular Structure Analysis

The molecular formula of N-Lauroyl-L-glutamic acid is C17H31NO5 . Its molecular weight is 329.44 . The InChI key is AVBJHQDHVYGQLS-AWEZNQCLSA-N .


Chemical Reactions Analysis

N-Lauroyl-L-glutamic acid has been shown to have a primary amino group that can react with another molecule containing a carboxylic acid group . This reaction produces hydrogen bonds that form gels or solids in water .


Physical And Chemical Properties Analysis

N-Lauroyl-L-glutamic acid is a solid at room temperature . Its melting point is 95-96 °C and its boiling point is 543.6±40.0 °C . The density of N-Lauroyl-L-glutamic acid is 1.081±0.06 g/cm3 . It is soluble in water .

Scientific Research Applications

Enhanced Oil Recovery

N-Lauroyl-L-glutamic acid has been investigated as a green surfactant for enhanced oil recovery applications . The study encompassed surface and aggregation behavior, interfacial tension reduction, wettability alteration capability, emulsification, adsorption behavior, and oil displacement tests . It showed high tolerance to salt and hardness, especially at high-temperature conditions . N-Lauroyl-L-glutamic acid achieved significant oil recovery after water flooding .

Environmentally Friendly Surfactant

N-Lauroyl-L-glutamic acid is considered a bio-based surfactant derived from renewable sources . It is a promising class of biodegradable and biocompatible surfactants with better safety profiles that meet both physiological and ecological requirements . It is seen as a superb alternative to conventionally deployed surfactants due to satisfactory performances coupled with their environmentally benign nature .

Surface Activity

N-Lauroyl-L-glutamic acid has been found to be surface-active . It has an additional carboxylate in the head group, which affects its surface activity .

Emulsification

N-Lauroyl-L-glutamic acid has been studied for its emulsification properties . It has been found to yield more stable emulsions .

Wettability Alteration

N-Lauroyl-L-glutamic acid has been found to show good wetting power on the quartz surface, hence altering rock surface wettability .

Low Molecular Weight Gelator

N-Lauroyl-L-glutamic acid has been used as a low molecular weight gelator, capable of forming organic gels in organic solvents .

Mechanism of Action

Target of Action

N-Lauroyl-L-glutamic acid, also known as Lauroylglutamic acid, is a natural amino acid surfactant and anionic detergent . It primarily targets the surface of various substances, altering their properties to increase solubility, reduce interfacial tension, and alter wettability .

Mode of Action

The compound interacts with its targets by adhering to the surface and reducing the interfacial tension between the substance and its surrounding medium . This interaction results in changes such as increased solubility of long-chain alkyl gallates , improved emulsification, and altered wettability .

Biochemical Pathways

These processes can influence a variety of biochemical reactions, particularly those involving the dissolution and dispersion of substances in a medium .

Pharmacokinetics

As a surfactant, it is likely to have high bioavailability due to its ability to increase the solubility of other compounds .

Result of Action

The action of N-Lauroyl-L-glutamic acid results in significant changes at the molecular and cellular levels. For instance, it has been shown to enhance oil recovery in enhanced oil recovery (EOR) applications by reducing interfacial tension, altering wettability, and improving emulsification .

Action Environment

The efficacy and stability of N-Lauroyl-L-glutamic acid are influenced by environmental factors such as temperature and salinity. The compound has shown high tolerance to salt and hardness, especially at high-temperature conditions . This makes it a superb alternative to conventionally deployed EOR surfactants due to its satisfactory performance and environmentally benign nature .

Safety and Hazards

N-Lauroyl-L-glutamic acid is classified as an irritant . It can cause irritation to the skin, eyes, and respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2S)-2-(dodecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBJHQDHVYGQLS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1))
Record name N-Dodecanoylglutamic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7074820
Record name N-Lauroyl-L-glutamic acid
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URL https://comptox.epa.gov/dashboard/DTXSID7074820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauroyl-L-glutamic acid

CAS RN

3397-65-7, 29047-63-0
Record name N-Lauroyl-L-glutamic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl glutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecanoylglutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-oxododecyl)-
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Record name N-Lauroyl-L-glutamic acid
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Record name N-(1-oxododecyl)-L-glutamic acid
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Record name LAUROYL GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

DL-Glutamic acid 14.7 g was suspended in 75 ml water and 45 ml acetone and then added 8 g of sodium hydroxide. To the solution of the sodium glutamate was added lauric acid-sulfuric acid mixed anhydride with 10 N sodium hydroxide at pH 12 - 13 on the ice bath with stirring. The reaction mixture was stirred for an additional 1 hour, then treated by the same manner as in Example 1. N-Lauroyl-DL-glutamic acid was obtained 19.7 g (59.7 %) M.P. 116° - 119°C.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lauric acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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